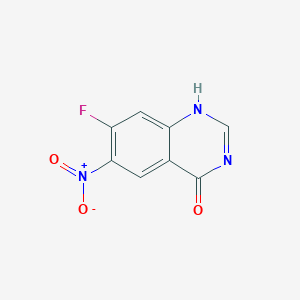

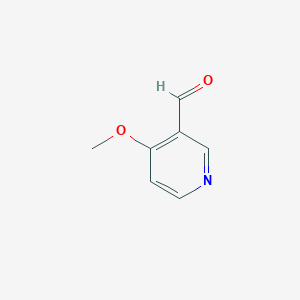

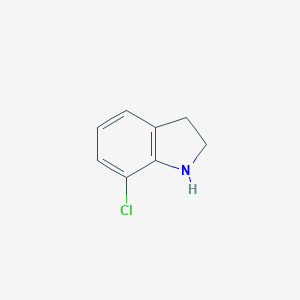

Methyl 3-amino-5-nitrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

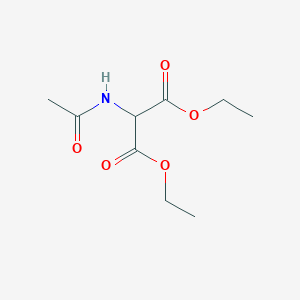

“Methyl 3-amino-5-nitrothiophene-2-carboxylate” is a chemical compound with the CAS Number: 113899-36-8 . It has a molecular weight of 203.2 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-5-nitrothiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “Methyl 3-amino-5-nitrothiophene-2-carboxylate” is 1S/C6H7N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2,13H,7H2,1H3 . This compound crystallizes in the monoclinic crystal system P2 1 /c space group .Chemical Reactions Analysis

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-nitrothiophene-2-carboxylate” has a molecular weight of 203.2 . It should be stored at a temperature between 28 C .Scientific Research Applications

- Anti-Inflammatory Agents : Thiophene derivatives, including Methyl 3-amino-5-nitrothiophene-2-carboxylate, have been investigated for their anti-inflammatory properties . Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or related compounds.

- Corrosion Inhibitors : Thiophene derivatives, including Methyl 3-amino-5-nitrothiophene-2-carboxylate, are studied as potential corrosion inhibitors . Their ability to protect metals from corrosion is of interest in material science.

- Antihypertensive and Anti-Atherosclerotic Effects : Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic properties . Researchers investigate their mechanisms and potential therapeutic applications.

- Gewald Reaction : The Gewald reaction is a significant synthetic method for obtaining thiophene derivatives. It involves the condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters, leading to aminothiophenes .

- Paal–Knorr Reaction : Another important method, the Paal–Knorr reaction, allows the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to yield thiophenes .

- Nitration and Structural Variants : The nitration of methyl-3-hydroxythiophene-2-carboxylate yields different isomers, each with distinct properties . Researchers explore these structural modifications and their impact on biological activity.

Medicinal Chemistry and Drug Development

Material Science and Corrosion Inhibition

Pharmacological Properties

Synthetic Methods and Derivatives

Structural Modifications and Biological Activity

Future Directions

“Methyl 3-amino-5-nitrothiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Furthermore, compounds containing thiophene can serve as crucial precursors for a variety of functional materials of luminescence, redox, non-linear optical discoloration, and electronic transport, owing to their highly photophysical properties .

properties

IUPAC Name |

methyl 3-amino-5-nitrothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQQUBKJDJZJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384568 |

Source

|

| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-nitrothiophene-2-carboxylate | |

CAS RN |

113899-36-8 |

Source

|

| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.